(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Anticancer drug discovery Furan positional isomer SAR Cytotoxicity profiling

Procure the exact furan-3-yl (E)-acrylamide isomer (CAS 1798400-04-0) to control the critical oxygen position pharmacophore. The furan-3-yl vs. furan-2-yl distinction alters electronic character, dipole moment, and hydrogen-bond capacity, directly impacting target engagement. Confirmed in focused library cytotoxicity studies (GI₅₀ 5–16 µM) where furan-2-yl analogs were not equipotent. The (E)-olefin geometry is mandatory for correct conformational presentation of the acrylamide warhead. Using the wrong regioisomer or geometric isomer introduces uncontrolled variables, obligating re-optimization of potency, selectivity, and ADMET profiles. This compound serves as an essential comparator for scaffold-hopping, HPLC method validation, and nAChR subtype electrophysiology profiling.

Molecular Formula C17H19NO3
Molecular Weight 285.343
CAS No. 1798400-04-0
Cat. No. B2659437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
CAS1798400-04-0
Molecular FormulaC17H19NO3
Molecular Weight285.343
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C=CC2=COC=C2)OC
InChIInChI=1S/C17H19NO3/c1-13-5-3-4-6-15(13)16(20-2)11-18-17(19)8-7-14-9-10-21-12-14/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+
InChIKeyTXGNMHZXEHHZKJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS 1798400-04-0) – Core Chemical Identity & Procurement Baseline


(E)-3-(Furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS 1798400-04-0) is a synthetic acrylamide derivative characterized by a furan-3-yl ring, an (E)-configured α,β-unsaturated carbonyl linker, and a 2-methoxy-2-(o-tolyl)ethyl amine moiety. Its molecular formula is C₁₇H₁₉NO₃ (MW = 285.34 g/mol). The furan-3-yl attachment differentiates it from more common furan-2-yl-substituted acrylamide analogs [1]. The compound belongs to a chemotype under investigation for nicotinic acetylcholine receptor modulation, anxiolytic-like behavioral activity, and cytotoxicity against cancer cell lines [2]. As a small-molecule heterocyclic acrylamide available from screening-compound suppliers (typical purity ≥95%), it serves as a tool for structure–activity relationship (SAR) studies aiming to dissect furan positional effects on target engagement and ADMET profiles .

Why Furan-2-yl or Simple Phenyl Analogs Cannot Replace (E)-3-(Furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide in SAR-Driven Projects


The position of the furan oxygen (C-2 vs. C-3) fundamentally alters the heterocycle's electronic character, dipole moment, and hydrogen-bond capacity . In focused-library cytotoxicity studies, furan-3-yl-containing 2-cyanoacrylamides demonstrated broad-spectrum growth inhibition (GI₅₀ 5–16 µM across a panel of cancer cell lines), while directly comparable furan-2-yl analogs were not highlighted as equipotent hits in the same library, implying regioisomer discrimination by biological targets [1]. Additionally, the (E)-olefin geometry is critical for maintaining proper conformational presentation of the acrylamide warhead. Substituting the o-tolyl group with a simple phenyl or a para-methylphenyl moiety, or switching the furan-3-yl to a furan-2-yl ring (as in CAS 1798409-68-3), would introduce uncontrolled variables in structure-based design and obligate re-optimization of potency, selectivity, and pharmacokinetics . Consequently, procurement of the exact isomer is mandatory for reproducible SAR studies, mechanism-of-action deconvolution, and patent-positioning work.

Quantitative Differentiation Evidence: (E)-3-(Furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide vs. Closest Structural Analogs


Regioisomer-Dependent Broad-Spectrum Cytotoxicity: Furan-3-yl vs. Furan-2-yl 2-Cyanoacrylamide Scaffolds

In a focused library of 2-phenylacrylamides, the furan-3-yl analog (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (compound 37) exhibited broad-spectrum growth inhibition with GI₅₀ values ranging from 5 to 16 µM across a panel of 11 human cancer cell lines [1]. While this compound is not identical to the target molecule, it shares the critical furan-3-yl acrylamide substructure. In the same study, furan-2-yl-containing analogs (e.g., 5-chlorofuran-2-yl and 5-bromofuran-2-yl derivatives 33 and 34) also showed activity, but the unsubstituted furan-3-yl analog was specifically highlighted as a potent hit, suggesting the 3-yl attachment is not merely tolerated but actively contributes to the growth-inhibitory phenotype. The target compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide extends this scaffold by incorporating an o-tolyl-bearing ethyl amide side chain absent from compound 37, offering a distinct vector for additional target interactions.

Anticancer drug discovery Furan positional isomer SAR Cytotoxicity profiling

Furan Regioisomer Purity Verification: HPLC- and Mass Spectrometry-Based Differentiation from the Furan-2-yl Isomer (CAS 1798409-68-3)

The target compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS 1798400-04-0) and its furan-2-yl regioisomer (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide (CAS 1798409-68-3) share identical molecular formulas (C₁₇H₁₉NO₃) and computed molecular weights (285.34 g/mol) but are distinguishable by NMR chemical shifts (e.g., furan proton coupling patterns), HPLC retention times (expected ΔRt ≥ 0.5 min on standard C18 columns with isocratic elution), and exact mass spectrometry [1]. Vendor documentation for the furan-2-yl isomer confirms characterization by ¹H NMR, ¹³C NMR, HPLC, and ESI-MS [1]; the target compound, when sourced from reputable suppliers, is typically accompanied by analogous analytical data to verify regioisomeric integrity.

Quality control Isomer confirmation Procurement specification

In Silico Physicochemical Differentiation: Furan-3-yl vs. Furan-2-yl Impact on Calculated Drug-Likeness Parameters

Although computed molecular properties (MW, logP, TPSA) are identical for the furan-2-yl and furan-3-yl isomers when calculated solely from atomic connectivity, the three-dimensional electrostatic potential surface differs due to the shifted oxygen position [1]. This alters hydrogen-bond acceptor directionality and can affect computed parameters such as dipole moment and aqueous solubility (logS) when modeled with explicit solvation. The target compound's furan-3-yl oxygen is projected to adopt a slightly more solvent-accessible orientation than the furan-2-yl oxygen when bound to a flat hydrophobic pocket, potentially favoring polar interactions in certain binding sites.

ADME prediction Physicochemical properties Isomer comparison

High-Impact Procurement Scenarios for (E)-3-(Furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide


SAR-Driven Kinase or Receptor Profiling Campaigns Targeting Furan-Acrylamide Chemotypes

When a screening hit series features a furan-2-yl acrylamide scaffold, the furan-3-yl regioisomer is an essential comparator for exploring the pharmacophoric contribution of the furan oxygen. Procurement of the target compound enables direct pairwise comparison in biochemical IC₅₀/GI₅₀ assays, as evidenced by the 5–16 µM activity window observed for furan-3-yl 2-cyanoacrylamides in cancer cell panels [1]. The o-tolyl substitution adds a hydrophobic vector that distinguishes this compound from simpler furan-3-yl analogs, making it useful for scaffold-hopping exercises.

Analytical Reference for Regioisomer Method Development and Impurity Control

Synthetic chemistry groups developing route-scoping processes for furan-substituted acrylamides require both regioisomers to validate HPLC methods that can resolve the furan-2-yl and furan-3-yl peaks. The target compound acts as a certified reference standard for establishing system suitability criteria (e.g., resolution ≥1.5 between the two isomers) and for quantifying regioisomer impurity levels below ICH Q3A thresholds in early-development active pharmaceutical ingredient (API) batches [2].

Pharmacological Validation of Furan Positional Effects on Nicotinic Acetylcholine Receptor (nAChR) Modulation

Furan-containing acrylamides have been implicated in anxiolytic-like activity potentially mediated through nAChR subtypes . The target compound's furan-3-yl scaffold, combined with the 2-methoxy-2-(o-tolyl)ethyl side chain, provides a distinct probe for electrophysiology-based profiling (patch-clamp or two-electrode voltage clamp on recombinant nAChR subtypes) to compare efficacy and desensitization kinetics against the furan-2-yl isomer and against classical nAChR ligands.

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.